Methyl Ester vs. Free Carboxylic Acid: 398-Fold Higher Lipophilicity Drives Superior Membrane Permeability
The target methyl ester achieves an XLogP3-AA of 1.4, compared to -1.2 for its direct hydrolysis product, 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetic acid (CAS 886363-63-9), representing a ΔlogP of 2.6 units [1]. This translates to an approximately 398-fold higher theoretical partition coefficient, indicating that the methyl ester possesses substantially greater passive membrane permeability—a critical attribute for compounds intended to cross lipid bilayers in cellular assays or to serve as CNS-penetrant prodrugs [2]. The free acid additionally introduces one hydrogen-bond donor (vs 0 for the methyl ester), further reducing its permeability potential [1]. For researchers requiring intracellular target engagement, the methyl ester form eliminates the ionization-dependent uptake variability that plagues the carboxylate analog at physiological pH.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | Free acid CAS 886363-63-9, XLogP3-AA = -1.2 |
| Quantified Difference | ΔlogP = 2.6 (398-fold higher P) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Procurement of the methyl ester rather than the free acid preserves the option for passive cellular uptake without requiring an additional esterification step, saving 2–3 synthetic steps and improving cost-efficiency in hit-to-lead campaigns.
- [1] PubChem. Computed Properties – Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate (CID 71742676, XLogP3-AA = 1.4) and (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (CID 44890904, XLogP3-AA = -1.2). National Center for Biotechnology Information, 2025. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews, 1971, 71(6), 525–616. (Classical reference for logP-permeability relationship). View Source
